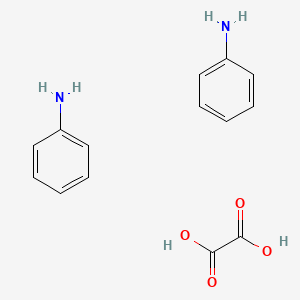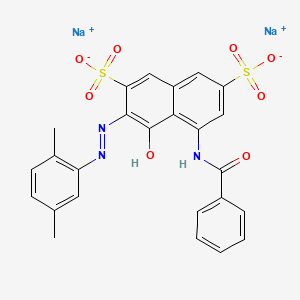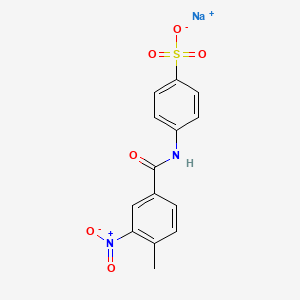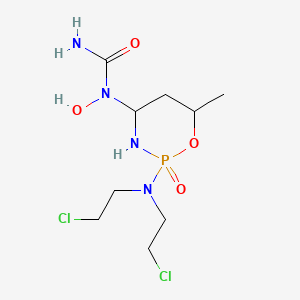
Urea, N-(2-(bis(2-chloroethyl)amino)-6-methyltetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-(2-(bis(2-chloroethyl)amino)-6-methyltetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide is a complex organophosphorus compound It is known for its unique structure, which includes a urea moiety and a phosphoramide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2-(bis(2-chloroethyl)amino)-6-methyltetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide typically involves the reaction of bis(2-chloroethyl)amine with a suitable phosphoramide precursor under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification steps, including recrystallization and chromatography, to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Urea, N-(2-(bis(2-chloroethyl)amino)-6-methyltetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of phosphoramide bonds. It serves as a building block for more complex molecules.
Biology
In biological research, the compound is studied for its potential as an anticancer agent. Its ability to interfere with DNA replication makes it a candidate for chemotherapy drugs.
Medicine
Medically, the compound is explored for its cytotoxic properties, which can be harnessed to target cancer cells selectively. Its unique structure allows it to interact with specific molecular targets in cancer cells.
Industry
Industrially, the compound is used in the production of specialized polymers and materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Urea, N-(2-(bis(2-chloroethyl)amino)-6-methyltetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide involves its interaction with DNA. The compound forms covalent bonds with DNA, leading to cross-linking and subsequent inhibition of DNA replication. This action disrupts the cell cycle and induces apoptosis in cancer cells. The molecular targets include DNA strands and associated enzymes involved in replication and repair pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: Another phosphoramide compound used in chemotherapy.
Ifosfamide: A structural analog with similar anticancer properties.
Melphalan: An alkylating agent with a different mechanism but similar applications.
Uniqueness
Urea, N-(2-(bis(2-chloroethyl)amino)-6-methyltetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide is unique due to its specific structure, which combines a urea moiety with a phosphoramide group
Properties
CAS No. |
97139-13-4 |
|---|---|
Molecular Formula |
C9H19Cl2N4O4P |
Molecular Weight |
349.15 g/mol |
IUPAC Name |
1-[2-[bis(2-chloroethyl)amino]-6-methyl-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxyurea |
InChI |
InChI=1S/C9H19Cl2N4O4P/c1-7-6-8(15(17)9(12)16)13-20(18,19-7)14(4-2-10)5-3-11/h7-8,17H,2-6H2,1H3,(H2,12,16)(H,13,18) |
InChI Key |
IRKDAKIRTLSZFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NP(=O)(O1)N(CCCl)CCCl)N(C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


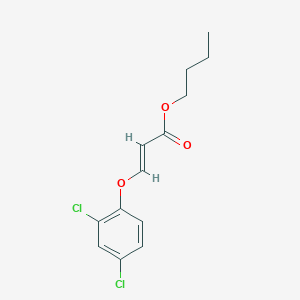
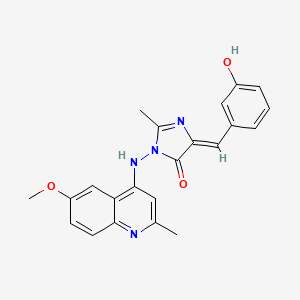
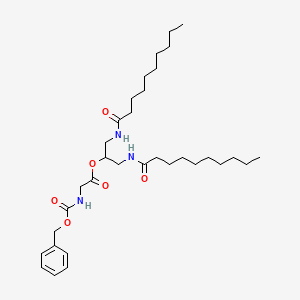
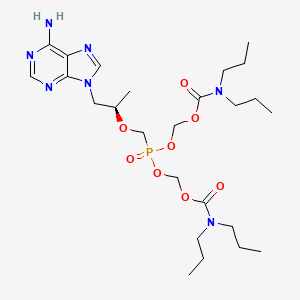
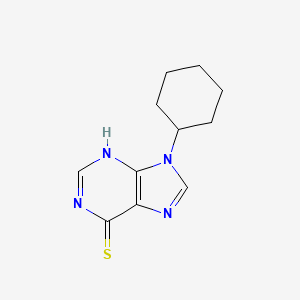

![Dicyclopenta[cd,jk]pyrene](/img/structure/B15184370.png)
